molecular formula C14H18O3 B14251989 5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- CAS No. 268736-70-5

5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-

Cat. No.: B14251989
CAS No.: 268736-70-5
M. Wt: 234.29 g/mol
InChI Key: XGPRBMYAPKJBNE-ZDUSSCGKSA-N
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Description

5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- is an organic compound with a unique structure that includes an alkyne group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- typically involves the reaction of 5-Hexyn-2-ol with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The methoxyphenyl group can interact with biological targets through π-π stacking and hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- is unique due to the presence of both an alkyne group and a methoxyphenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

CAS No.

268736-70-5

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

(2S)-1-[(4-methoxyphenyl)methoxy]hex-5-yn-2-ol

InChI

InChI=1S/C14H18O3/c1-3-4-5-13(15)11-17-10-12-6-8-14(16-2)9-7-12/h1,6-9,13,15H,4-5,10-11H2,2H3/t13-/m0/s1

InChI Key

XGPRBMYAPKJBNE-ZDUSSCGKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC[C@H](CCC#C)O

Canonical SMILES

COC1=CC=C(C=C1)COCC(CCC#C)O

Origin of Product

United States

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